molecular formula C10H16Br2O8 B12664072 D-Glucitol 1,3-bis(bromoacetate) CAS No. 94199-89-0

D-Glucitol 1,3-bis(bromoacetate)

Cat. No.: B12664072
CAS No.: 94199-89-0
M. Wt: 424.04 g/mol
InChI Key: NCROLHPKBLFQFE-MLTZYSBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Glucitol 1,3-bis(bromoacetate) (CAS 54390-81-7) is a derivative of D-glucitol (sorbitol), a sugar alcohol widely used in food, pharmaceuticals, and chemical synthesis. The compound is synthesized by esterifying the hydroxyl groups at the 1- and 3-positions of D-glucitol with bromoacetyl bromide, resulting in two reactive bromoacetate moieties . This modification confers unique electrophilic properties, making it a potent alkylating agent in organic synthesis, polymer crosslinking, and pharmaceutical intermediate preparation. Its molecular structure combines the hydrophilic backbone of D-glucitol with the lipophilic and reactive bromoacetate groups, enabling applications in diverse fields, including biomaterial functionalization and prodrug development.

Properties

CAS No.

94199-89-0

Molecular Formula

C10H16Br2O8

Molecular Weight

424.04 g/mol

IUPAC Name

[(2S,3R,4R,5R)-3-(2-bromoacetyl)oxy-2,4,5,6-tetrahydroxyhexyl] 2-bromoacetate

InChI

InChI=1S/C10H16Br2O8/c11-1-7(16)19-4-6(15)10(20-8(17)2-12)9(18)5(14)3-13/h5-6,9-10,13-15,18H,1-4H2/t5-,6+,9-,10-/m1/s1

InChI Key

NCROLHPKBLFQFE-MLTZYSBQSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)O)OC(=O)CBr)O)O)O

Canonical SMILES

C(C(C(C(C(COC(=O)CBr)O)OC(=O)CBr)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol 1,3-bis(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the 1,3-bis(bromoacetate) derivative .

Industrial Production Methods: While specific industrial production methods for D-Glucitol 1,3-bis(bromoacetate) are not widely documented, the compound can be synthesized on a larger scale using similar esterification techniques as those used in laboratory settings. The process involves the use of appropriate catalysts and solvents to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: D-Glucitol 1,3-bis(bromoacetate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of D-Glucitol 1,3-bis(bromoacetate) involves its interaction with specific molecular targets. The bromoacetate groups can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .

Comparison with Similar Compounds

Structural Analogues of D-Glucitol Esters

The following table summarizes key structural analogues of D-Glucitol 1,3-bis(bromoacetate), highlighting differences in substituents, applications, and hazards:

Compound Name Substituents CAS Number Molecular Weight* Applications Hazards Reference
D-Glucitol 1,3-bis(bromoacetate) Bromoacetate (1,3-OH) 54390-81-7 ~452.1 Alkylating agent, polymer chemistry Corrosive, toxic
D-Glucitol dilaurate Lauric acid (two OH groups) 68317-50-0 ~631.0 Surfactant, emulsifier Low toxicity
D-Glucitol distearate Stearic acid (two OH groups) 34294-15-0 ~949.5 Food additive, lubricant Non-hazardous
D-Glucitol 1,3:2,4-bis-O-(piperidinylidene) Piperidinylidene groups Not listed ~600–700† Polymer stabilizer, UV protection Moderate toxicity
Fosaprepitant Dimeglumine Complex phosphonate groups 265121-04-8 1004.83 Antiemetic drug Pharmaceutical-grade safety

*Molecular weights estimated based on substituent masses.

Key Findings:

Reactivity and Functional Groups: The bromoacetate groups in D-Glucitol 1,3-bis(bromoacetate) make it highly reactive compared to non-halogenated esters like dilaurate or distearate. This reactivity enables crosslinking in polymers or alkylation in drug synthesis . In contrast, D-Glucitol 1,3:2,4-bis-O-(piperidinylidene) (from ) contains hindered amine substituents, which stabilize polymers against UV degradation but lack electrophilic reactivity .

Applications: Surfactants/Emulsifiers: Long-chain esters (dilaurate, distearate) are non-reactive and used in food and cosmetics due to their amphiphilic properties . Pharmaceuticals: Fosaprepitant Dimeglumine () demonstrates how complex D-glucitol derivatives can achieve bioactivity, whereas bromoacetate derivatives are more likely intermediates due to their toxicity .

Safety Profiles: Bromoacetate-containing compounds (e.g., Ethyl Bromoacetate in ) are associated with severe hazards, including skin corrosion and systemic toxicity. D-Glucitol 1,3-bis(bromoacetate) likely shares these risks, requiring stringent handling protocols . Non-halogenated derivatives (dilaurate, distearate) exhibit low toxicity, aligning with their use in consumer products .

Regulatory and Industrial Relevance

  • Regulatory Status : D-Glucitol 1,3-bis(bromoacetate) was registered in the EU on 31/05/2018, alongside other esters (). Its registration implies compliance with REACH regulations, but its hazard profile may restrict use to controlled industrial settings .
  • Market Niches : While distearate and dilaurate dominate food and cosmetics, bromoacetate derivatives cater to specialized chemical synthesis niches, such as prodrug development or polymer curing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.